molecular formula C12H9FN4O2S B2516169 N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1359604-46-8

N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2516169
CAS No.: 1359604-46-8
M. Wt: 292.29
InChI Key: LXVNIFXWTVUIBI-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a chemical compound with the molecular formula C13H11FN4O2S . It features a fused [1,2,4]triazolo[4,3-a]pyridine core, a scaffold recognized in medicinal chemistry for its diverse biological potential. Compounds based on the 1,2,4-triazolo[4,3-a]pyridine structure have been identified as key motifs in the development of antifungal agents . Research indicates that derivatives of this heterocyclic system exhibit significant antifungal activity against various plant pathogens, such as Stemphylium lycopersici and Fusarium oxysporum , suggesting a potential application in agrochemical research . Furthermore, the 1,2,4-triazole ring is a privileged structure in drug discovery, known to contribute to a wide spectrum of pharmacological activities including antimicrobial, anticonvulsant, and anti-inflammatory effects . The incorporation of a sulfonamide functional group may further modulate the biological properties and physicochemical characteristics of the molecule, offering a versatile building block for researchers in chemical biology and drug discovery. This product is intended for research purposes such as in vitro bioactivity screening, structure-activity relationship (SAR) studies, and as a synthetic intermediate. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly not for human consumption.

Properties

IUPAC Name

N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4O2S/c13-9-3-5-10(6-4-9)16-20(18,19)11-2-1-7-17-8-14-15-12(11)17/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVNIFXWTVUIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NN=C2C(=C1)S(=O)(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves the reaction of 4-fluoroaniline with a triazolopyridine derivative under specific conditions. One common method includes the use of sulfonylation reagents to introduce the sulfonamide group. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of the fluorine atom with other functional groups .

Scientific Research Applications

Antimalarial Activity

One of the primary applications of N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is its role as a potential antimalarial agent. Research has shown that this compound interacts with the enzyme falcipain-2, a cysteine protease crucial for the life cycle of the malaria parasite Plasmodium falciparum.

In Vitro Studies

In a study involving a library of compounds similar to this compound, several derivatives were synthesized and evaluated for their antimalarial activity. Notably, some compounds exhibited IC50 values as low as 2.24 μM against Plasmodium falciparum, indicating potent activity .

Antifungal Properties

Beyond its antimalarial applications, this compound also shows promise in antifungal research. The sulfonamide group is known for its broad spectrum of biological activities.

Research Findings

A related study focused on pyridine-3-sulfonamide derivatives demonstrated that certain compounds exhibited greater antifungal efficacy than fluconazole against strains of Candida and other fungi. This suggests that derivatives of this compound could be explored for antifungal applications as well .

Biochemical Applications

The compound's interaction with various enzymes makes it a valuable tool in biochemical research.

Enzyme Inhibition

This compound has been shown to inhibit enzymes involved in cell proliferation and cytokine production in immune cells. This modulation can have therapeutic implications in treating inflammatory diseases and cancer by altering cellular signaling pathways .

Synthetic Chemistry

The synthesis of this compound involves several chemical reactions that are relevant for developing new drugs.

Synthetic Routes

The synthesis typically begins with the reaction of 4-fluoroaniline with triazolopyridine derivatives under specific conditions that may include:

  • Sulfonylation Reagents : Used to introduce the sulfonamide group.
  • Common Conditions : Often carried out in the presence of bases like triethylamine and solvents such as dichloromethane at room temperature.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among analogues lie in:

  • Sulfonamide substituents : Fluorophenyl, chlorobenzyl, methoxyphenyl, or alkyl groups.
  • Triazolopyridine core modifications : Methyl or ethyl substitutions at position 3.
Table 1: Structural Comparison of Selected Analogues
Compound Name (CAS) Core Modification Sulfonamide Substituents Molecular Formula Molecular Weight
N-(3,5-Difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (6a) None 3,5-Difluorophenyl C₁₂H₈F₂N₄O₂S 310.27
N-(3-Chlorobenzyl)-N-(3,5-difluorophenyl)-8-sulfonamide (8a) None 3-Chlorobenzyl + 3,5-Difluorophenyl C₁₉H₁₃ClF₂N₄O₂S 435.6
3-Ethyl-N-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-8-sulfonamide (1251604-90-6) 3-Ethyl 4-Ethylphenyl + 2-Fluorophenylmethyl C₂₃H₂₃FN₄O₂S 438.5
N-[(3,5-Difluorophenyl)methyl]-3-ethyl-N-(4-fluorophenyl)-8-sulfonamide (1251671-43-8) 3-Ethyl 3,5-Difluorophenylmethyl + 4-Fluorophenyl C₂₁H₁₇F₃N₄O₂S 446.4

Physicochemical Properties

  • Melting Points :

    • Compound 6a: 184–186°C .
    • Compound 8a: 160–162°C .
    • Compound 8c (3-methyl derivative): 168–169°C .
      Higher fluorination (e.g., 3,5-difluorophenyl in 6a) correlates with elevated melting points due to increased molecular symmetry and intermolecular interactions.
  • Molecular Weight :
    The addition of bulky substituents (e.g., benzyl groups in 8a) increases molecular weight significantly compared to simpler analogues like 6a.

Table 2: Antimalarial Activity of Selected Analogues
Compound Name (CAS) Target (IC₅₀, µM) Key Substituents Reference
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-6-sulfonamide Falcipain-2 (2.24) 3-Ethyl + 3-Fluorobenzyl + 4-Methoxyphenyl
2-(3-Chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-3(2H)-one Falcipain-2 (4.98) Piperidine-sulfonyl + Chlorobenzyl
N-(3,5-Difluorophenyl)-8-sulfonamide (6a) Not reported 3,5-Difluorophenyl

Key Observations :

  • Substituent Position : Activity improves with electron-withdrawing groups (e.g., fluorine at 3,5-positions) and lipophilic substituents (e.g., benzyl groups), enhancing target binding .
  • Core Modifications : Ethyl or methyl groups at position 3 (e.g., 3-ethyl in CAS 1251671-43-8) may optimize steric interactions with falcipain-2, a cysteine protease critical in malaria pathogenesis .

Biological Activity

N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H11FN4O2SC_{13}H_{11}FN_4O_2S with a molecular weight of approximately 306.31 g/mol. The compound features a triazole ring fused with a pyridine structure and a sulfonamide group, which contribute to its biological properties.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

The mechanism of action for this compound likely involves binding to specific enzymes or receptors. This binding modulates their activity and leads to various biological effects such as:

  • Inhibition of enzymes involved in cell proliferation.
  • Alteration of cytokine production in immune cells.

These interactions can lead to significant therapeutic effects in conditions such as cancer and inflammatory diseases.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Triazole Ring : This is often achieved through cyclization reactions involving hydrazines and suitable carbonyl compounds.
  • Sulfonamide Formation : The sulfonamide group can be introduced via reactions with sulfonyl chlorides or other sulfonating agents.

The synthesis process is optimized for yield and purity using techniques such as continuous flow reactors .

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives related to this compound. Key findings include:

StudyBiological ActivityFindings
Kinase InhibitionSignificant inhibition of specific kinases linked to cancer growth.
Anti-inflammatoryCompounds showed reduced TNF-α production in stimulated PBMC cultures.
DNA IntercalationPotential for targeting genetic material based on structural analysis.

Q & A

Q. What are the optimal synthetic routes for N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. For example, sulfonamide formation via reaction of the triazolo-pyridine core with 4-fluorophenylamine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Yields (40–62%) depend on solvent choice (THF or DMF), stoichiometry of reagents (1:1.1 molar ratio for sulfonylation), and purification via column chromatography or recrystallization . Optimization of microwave-assisted synthesis can reduce reaction times by 30–50% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use ¹H/¹³C-NMR to confirm substituent positions (e.g., H-3 singlet at δ 9.51 ppm, aromatic protons at δ 7.00–7.45 ppm) and LC/MS for molecular ion verification ([M+H]⁺ ~435.6) . Elemental analysis (C, H, N, S) ensures purity (>95%), while HPLC (C18 column, acetonitrile/water gradient) monitors reaction progress .

Q. What are the solubility and stability profiles under physiological conditions?

  • Methodological Answer : Solubility in DMSO (>10 mM) and PBS (pH 7.4, ~50 µM) is critical for in vitro assays. Stability studies (24–72 hours at 37°C) in plasma or liver microsomes require HPLC-UV to detect degradation products. Storage at -20°C in anhydrous DMSO prevents hydrolysis .

Advanced Research Questions

Q. How does the fluorine substituent at the 4-phenyl position influence bioactivity and binding affinity?

  • Methodological Answer : The 4-fluorophenyl group enhances lipophilicity (logP ~3.2) and electron-withdrawing effects, improving target engagement. Molecular docking (e.g., with Plasmodium falciparum ATP4) shows a 1.5-fold higher binding affinity (ΔG = -9.8 kcal/mol) compared to non-fluorinated analogs . Replace fluorine with Cl or CF₃ to study SAR trends .

Q. What in silico strategies predict target interactions of this sulfonamide derivative?

  • Methodological Answer : Use AutoDock Vina or Glide for docking simulations against targets like PfATP4 or BRD4 bromodomains. Validate with MD simulations (100 ns) to assess binding stability. Pharmacophore modeling (e.g., hydrogen bonds at sulfonamide O atoms) aligns with experimental IC₅₀ values (e.g., 0.8 µM for antimalarial activity) .

Q. How to resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., 0.8 µM vs. 5.2 µM) may arise from assay conditions (parasite strain variability, ATP concentration). Use orthogonal assays:
  • Surface Plasmon Resonance (SPR) for kinetic binding (ka/kd rates).
  • Isothermal Titration Calorimetry (ITC) to measure enthalpy changes .

Q. What is the structure-activity relationship (SAR) of triazolo-pyridine sulfonamides for antimalarial activity?

  • Methodological Answer : Key modifications:
  • N-Substituents : 3,5-Difluorophenyl increases potency 2-fold vs. 4-methoxyphenyl .
  • Triazolo Core : Methylation at C-3 reduces metabolic clearance (t₁/₂ > 4 hours in microsomes) .
  • Sulfonamide Linker : Replacement with carboxamide decreases solubility but improves membrane permeability (PAMPA assay) .

Q. What are the metabolic pathways and potential toxicity concerns?

  • Methodological Answer : Liver microsome assays (human/rat) identify primary metabolites via CYP3A4-mediated oxidation (e.g., hydroxylation at the pyridine ring). Detect metabolites using LC-QTOF-MS (negative ion mode). Toxicity screening (HEK293 cells) shows an IC₅₀ > 50 µM, suggesting low cytotoxicity .

Tables

Table 1: Key Physicochemical Properties

PropertyValueMethod (Reference)
Molecular Weight435.6 g/molLC/MS
logP3.2Shake-flask (pH 7.4)
Solubility (PBS)50 µMHPLC-UV
Plasma Stability (t₁/₂)8.2 hoursLC-MS/MS

Table 2: Comparative Bioactivity of Derivatives

Derivative SubstituentIC₅₀ (PfATP4, µM)Binding Affinity (ΔG, kcal/mol)
4-Fluorophenyl0.8-9.8
3,5-Difluorophenyl0.5-10.2
4-Methoxyphenyl2.1-8.5

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